4-chloro-N-cycloheptyl-3-nitrobenzamide
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Overview
Description
4-chloro-N-cycloheptyl-3-nitrobenzamide is an organic compound with the molecular formula C14H17ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a cycloheptyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cycloheptyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Amidation: The nitro-substituted intermediate is then reacted with cycloheptylamine to form the desired amide. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cycloheptyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 4-chloro-N-cycloheptyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and cycloheptylamine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Studies may focus on its interaction with biological targets and its efficacy in treating various diseases.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-cycloheptyl-3-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the amide and chloro groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclohexyl-3-nitrobenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-chloro-3-nitrobenzonitrile: Lacks the amide and cycloheptyl groups, but shares the chloro and nitro substituents on the benzene ring.
Uniqueness
4-chloro-N-cycloheptyl-3-nitrobenzamide is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. The larger ring size compared to cyclohexyl derivatives may result in different steric and electronic effects, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
4-chloro-N-cycloheptyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-8-7-10(9-13(12)17(19)20)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXASEGRFJPDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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